3-Désoxyguanosine

Vue d'ensemble

Description

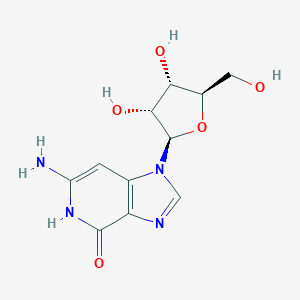

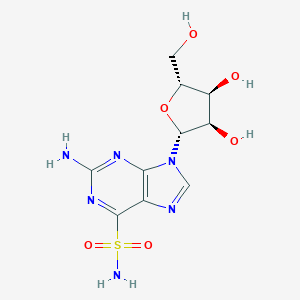

3-Deazaguanosine is a modified nucleoside analog where the nitrogen atom at the third position of the guanine base is replaced by a carbon atom. This structural alteration significantly impacts the compound’s chemical properties and biological activities.

Applications De Recherche Scientifique

3-Deazaguanosine has a wide range of applications in scientific research:

Chemistry: Used in the study of nucleic acid chemistry and the development of nucleoside analogs.

Industry: Utilized in the synthesis of modified oligonucleotides for various biotechnological applications.

Mécanisme D'action

Target of Action

3-Deazaguanosine (c3G) is a purine analogue that primarily targets RNA and DNA . It plays a crucial role in atomic mutagenesis studies of functional RNAs . It has been key to our current understanding of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes .

Mode of Action

3-Deazaguanosine interacts with its targets by inhibiting DNA synthesis and incorporating into DNA . The amount of DNA single-strand breaks correlates with both 3-deazaguanosine exposure and the amount of 3-deazaguanosine incorporated into the DNA .

Biochemical Pathways

The biochemical pathways affected by 3-deazaguanosine involve the inhibition of cell growth . This inhibition has been attributed to the effects of 3-deazaguanosine on enzymes critical to normal purine metabolism . It has been reported to inhibit IMP dehydrogenase at millimolar concentrations .

Pharmacokinetics

The pharmacokinetics of 3-deazaguanosine have been studied in patients at doses of 200-800 mg/m² . It is cleared rapidly from plasma, with a mean plasma clearance of 61.64±9.97 l/h and a mean terminal-phase elimination half-life of 1.6±0.6 h . The steady-state volume of distribution (98.8±29.1 l) and distribution coefficient (1.24±0.39 l/kg) indicate extensive tissue distribution for the drug .

Result of Action

The cytotoxic action of 3-deazaguanosine is closely associated with its inhibition of DNA synthesis and incorporation into DNA . It also inhibits the ability of cells to synthesize full-length DNA after pulse labeling of DNA . This effect is temporally related to the inhibition by 3-deazaguanosine of total DNA synthesis .

Action Environment

The action of 3-deazaguanosine can be influenced by environmental factors such as the presence of other nucleic acids, proteins, small molecules, and ions . For instance, the replacement of a single nitrogen atom by a carbon atom in 3-deazaguanosine can dramatically change the acid-base properties of the nucleobase and erase hydrogen acceptor/donor properties at the specific position . This can be determining for RNA base pairing, for RNA recognition of other nucleic acids (e.g., DNA, 2’-OCH₃ RNA), proteins, small molecules, and ions, and can also be crucial with respect to RNA-catalyzed reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-deazaguanosine typically involves the protection of the amino group and hydroxyl functions, followed by specific chemical reactions to introduce the deaza modification. One common method includes the use of N,N-diphenylcarbamoyl and N,N-dimethylaminomethylene as base protecting groups . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as tetra-n-butylammonium fluoride .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Deazaguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the electronic properties of the compound.

Reduction: This can modify the functional groups attached to the nucleoside.

Substitution: Commonly involves replacing specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride.

Substitution Reagents: Including halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted nucleosides .

Comparaison Avec Des Composés Similaires

3-Deazaadenosine: Another deazapurine nucleoside with similar structural modifications.

7-Deazaguanosine: Differing in the position of the nitrogen-to-carbon substitution.

3-Deazacytidine: A cytidine analog with a similar deaza modification.

Uniqueness: 3-Deazaguanosine is unique due to its specific modification at the third position, which significantly impacts its hydrogen bonding and base pairing properties. This makes it particularly useful in studies of RNA structure and function, as well as in the development of therapeutic agents .

Propriétés

IUPAC Name |

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXPEDPBLSOWRJ-MGUDNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971414 | |

| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56039-11-3 | |

| Record name | 3-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-deazaguanosine (3-DGR) exert its effects in cells?

A: 3-DGR is a purine analog that primarily acts by being metabolized to its active triphosphate form, 3-deazaguanosine triphosphate (3-DGTP) [, ]. This metabolite can then interfere with various cellular processes, particularly those involving guanine nucleotides. One key mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) [], an enzyme crucial for guanine nucleotide biosynthesis.

Q2: What are the downstream consequences of 3-DGTP accumulation?

A: 3-DGTP accumulation, driven by phosphorylation rather than hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, leads to reduced intracellular guanosine nucleotide pools [, ]. This depletion can impact DNA and RNA synthesis, ultimately inhibiting cell proliferation and potentially triggering differentiation in specific cell types like HL-60 promyelocytic leukemia cells [, ].

Q3: Can 3-DGR be phosphorylated in cells lacking HGPRT?

A: Yes, interestingly, 3-DGR retains its ability to be phosphorylated even in cell lines deficient in HGPRT, the enzyme typically responsible for activating guanine analogs [, , ]. Studies using Chinese hamster ovary (CHO) cells deficient in HGPRT have shown that 3-DGR can still be metabolized to 3-DGTP [, , ].

Q4: Which enzymes are involved in 3-DGR phosphorylation in HGPRT-deficient cells?

A: Research suggests that in HGPRT-deficient CHO cells, 3-DGR phosphorylation might be carried out by nicotinamide ribonucleoside kinase, an enzyme typically involved in nicotinamide riboside metabolism [, ]. Additionally, other enzymes like adenosine kinase and 5'-nucleotidase have been implicated in tiazofurin phosphorylation in CHO cells, and their potential role in 3-DGR metabolism warrants further investigation [].

Q5: What is the molecular formula and molecular weight of 3-deazaguanosine?

A5: The molecular formula of 3-deazaguanosine is C10H13N5O5, and its molecular weight is 283.24 g/mol.

Q6: How is 3-DGR metabolized in cells?

A: 3-DGR is primarily metabolized by phosphorylation to form its active metabolite, 3-DGTP [, ]. While HGPRT is not essential for its phosphorylation, other enzymes like nicotinamide ribonucleoside kinase are likely involved [, ].

Q7: Does 3-DGR show activity against parasites?

A: Yes, 3-DGR has shown promising antiparasitic activity. In vitro studies demonstrated its efficacy against Leishmania tropica within human macrophages []. Additionally, it exhibited significant activity against Leishmania donovani in animal models, achieving a 76% suppression of the parasite [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)

![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)

![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)